Stanate

Übersicht

Beschreibung

In chemistry, the term “stannate” or “tinnate” refers to compounds of tin (Sn). Stannic acid (Sn(OH)4), the formal precursor to stannates, does not exist and is actually a hydrate of SnO2 . Stannates are used in various fields due to their unique properties .

Synthesis Analysis

Stannate compounds are prepared by dissolving elemental tin in a suitable metal hydroxide . For example, sodium stannate forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide . Other methods of synthesis include the co-precipitation method and solid-state synthesis .

Molecular Structure Analysis

Stannates contain discrete SnO4−4 units or have a spinel structure . For example, zinc stannate (ZnSnO3 and Zn2SnO4), also known as zinc tin oxide (ZTO), possesses unique physical and chemical properties .

Chemical Reactions Analysis

Stannate-based materials have been investigated for high-temperature CO2 sorption . Commercial K2SnO3 was found to possess the largest CO2 uptake capacity at 700 °C . In the case of sodium stannate, a reaction occurs when tin dioxide is dissolved in base .

Physical And Chemical Properties Analysis

Stannates have high electron mobility, high electrical conductivity, attractive optical properties, and good stability . Sodium stannate, for example, is a colorless salt that forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide .

Wissenschaftliche Forschungsanwendungen

Energy Storage Applications

Mixed transition-metal oxides (MTMOs), which include stannates, have shown promise in enhancing the performance of lithium-ion batteries. These materials offer higher reversible capacity, better structural stability, and high electronic conductivity compared to traditional metal oxides, making them excellent electrode materials. The rational design of novel MTMO micro/nanostructures for lithium-ion battery anodes has been a significant focus, aiming to improve energy storage mechanisms and battery performance (Yang Zhao et al., 2016).

Electronic and Dielectric Properties

Stannates possess unique ceramic and dielectric properties, with specific compositions exhibiting semiconductor behaviors. Their dielectric constants and power factors vary significantly, making them suitable for various electronic applications, including barium titanate bodies. This variability indicates the potential for stannates in enhancing the performance of electronic devices and components (W. W. Coffeen, 1953).

Semiconductor and Ferroelectric Applications

Research on hybrid organo-plumbate or stannate compounds has been a hot topic due to their semiconducting properties and potential applications in optoelectronic devices. These materials, such as the layer perovskite (benzylammonium)2PbCl4, exhibit ferroelectricity with semiconducting behaviors, opening new avenues for the development of semiconductor ferroelectrics (Weiqiang Liao et al., 2015).

Corrosion Resistance and Self-healing Coatings

Smart stannate-based coatings have been developed to improve the corrosion resistance of materials like the AZ91D alloy. These coatings offer an industrially viable and environmentally friendly alternative to toxic chromate processes, providing self-healing functionality that repairs micro-cracks and enhances resistance to localized corrosion (A. Hamdy et al., 2013).

Superconductivity in Stanene

Few-layer stanene, a single atomic layer of tin, has been discovered to exhibit superconductivity, a property not found in bulk α-tin. This finding, particularly the ability to transition from a single-band to a two-band superconductor through substrate engineering, presents novel strategies for creating two-dimensional topological superconductors (Menghan Liao et al., 2017).

Safety And Hazards

Eigenschaften

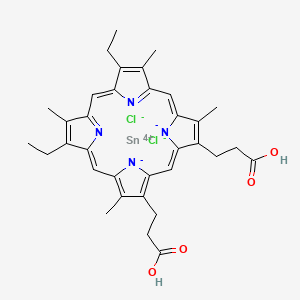

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N4O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

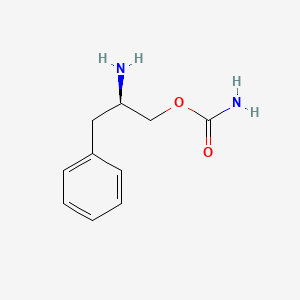

Mechanism of Action |

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Stanate | |

CAS RN |

106344-20-1 | |

| Record name | Stannsoporfin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNSOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

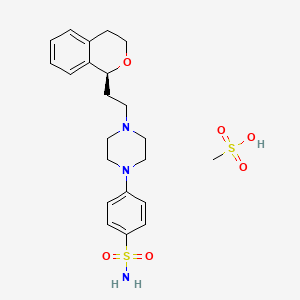

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)